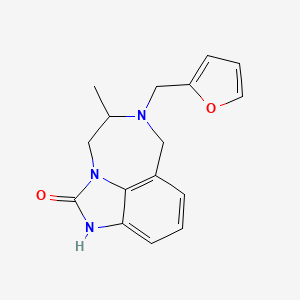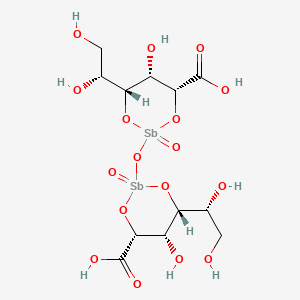
Stibogluconate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, specifically sodium this compound, is a pentavalent antimonial compound used primarily in the treatment of leishmaniasis, a parasitic disease transmitted by sandfly bites . It has been in medical use since the 1940s and is listed on the World Health Organization’s List of Essential Medicines . Sodium this compound is known for its effectiveness against various forms of leishmaniasis, including cutaneous, visceral, and mucosal types .
Vorbereitungsmethoden
The preparation of sodium this compound involves the reaction of antimonous chloride with sodium gluconate in the presence of sodium hydroxide . The process typically includes the following steps:
- Dissolving sodium gluconate in water.
- Adding antimonous chloride to the solution.
- Maintaining the temperature between 28°C and 48°C.
- Adjusting the pH with sodium hydroxide to between 9.3 and 11.3.
- Stirring and then lowering the temperature to between 20°C and 36°C.
- Adding methanol to crystallize the product.
- Filtering, washing, and drying the crystals at temperatures between 60°C and 90°C .
Analyse Chemischer Reaktionen
Sodium stibogluconate undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where the pentavalent antimony (V) can be reduced to trivalent antimony (III).
Substitution Reactions: It can undergo substitution reactions where ligands in the compound are replaced by other chemical groups.
Hydrolysis: Sodium this compound can hydrolyze in aqueous solutions, leading to the formation of different antimony species.
Common reagents used in these reactions include sodium hydroxide, methanol, and antimonous chloride . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Sodium stibogluconate has several scientific research applications:
Medicine: It is primarily used to treat leishmaniasis.
Chemistry: The compound is studied for its redox properties and interactions with other chemical species.
Wirkmechanismus
The exact mechanism of action of sodium stibogluconate is not fully understood. it is known to inhibit DNA topoisomerase I, which leads to the inhibition of both DNA replication and transcription . This inhibition results in a decrease in parasite DNA, RNA, protein, and purine nucleoside triphosphate levels, ultimately leading to the death of the parasite .
Vergleich Mit ähnlichen Verbindungen
Sodium stibogluconate belongs to the class of pentavalent antimonials. Similar compounds include:
Meglumine antimoniate: Another pentavalent antimonial used to treat leishmaniasis.
Antimony sodium gluconate: A compound with similar therapeutic uses but different chemical properties.
Sodium this compound is unique due to its specific chemical structure and its long history of use in treating leishmaniasis .
Eigenschaften
CAS-Nummer |
100817-46-7 |
|---|---|
Molekularformel |
C12H20O17Sb2 |
Molekulargewicht |
679.80 g/mol |
IUPAC-Name |
(4R,5S,6R)-2-[[(4R,5S,6R)-4-carboxy-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-2-oxo-1,3,2λ5-dioxastibinan-2-yl]oxy]-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-2-oxo-1,3,2λ5-dioxastibinane-4-carboxylic acid |
InChI |
InChI=1S/2C6H10O7.3O.2Sb/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;;;;/h2*2-5,7-8,10H,1H2,(H,12,13);;;;;/q2*-2;;;;2*+2/t2*2-,3-,4+,5-;;;;;/m11...../s1 |
InChI-Schlüssel |
PFOYFBYIHCVQGB-XCCFGPONSA-N |
Isomerische SMILES |
C([C@H]([C@@H]1[C@@H]([C@@H](O[Sb](=O)(O1)O[Sb]2(=O)O[C@@H]([C@@H]([C@@H](O2)C(=O)O)O)[C@@H](CO)O)C(=O)O)O)O)O |
Kanonische SMILES |
C(C(C1C(C(O[Sb](=O)(O1)O[Sb]2(=O)OC(C(C(O2)C(=O)O)O)C(CO)O)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


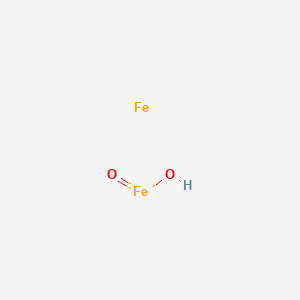
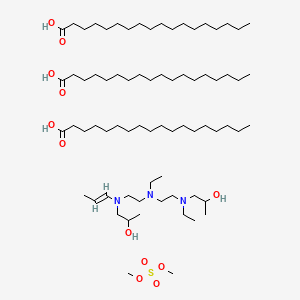
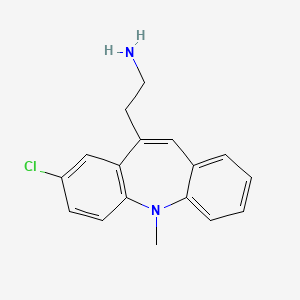
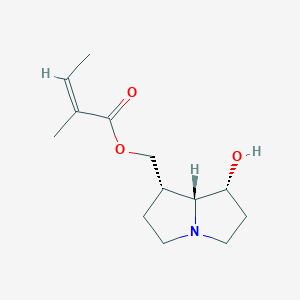

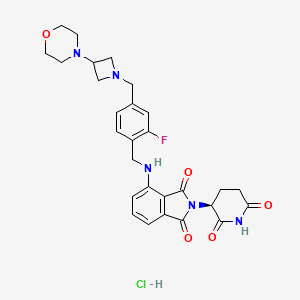
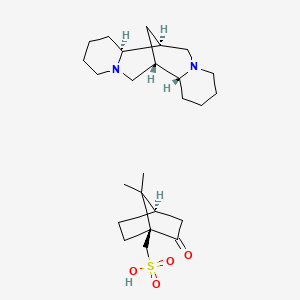
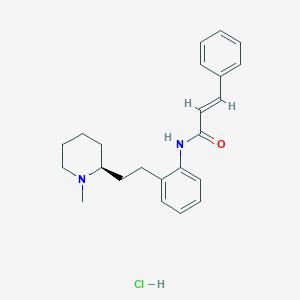
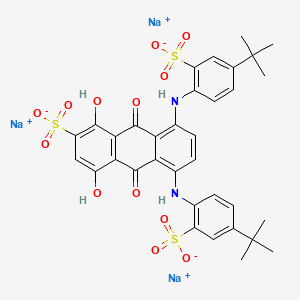
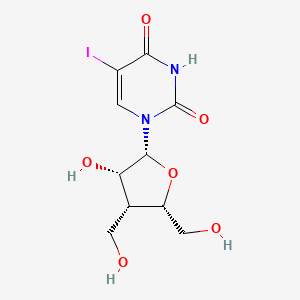

![(3S,5R,8R,9R,10S,13S,14S,17R)-17-ethynyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12781962.png)
